[1-(2,6-Difluorophenyl)ethyl](methyl)amine
Description
1-(2,6-Difluorophenyl)ethylamine is a secondary amine derivative featuring a 2,6-difluorophenyl group attached to an ethyl chain, with a methyl group substituted on the amine nitrogen. Its molecular formula is C₉H₁₁F₂N, and it is structurally characterized by the electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(12-2)9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOAZHFWYJUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)ethylamine typically involves the reaction of 2,6-difluorobenzyl chloride with methylamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 1-(2,6-Difluorophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,6-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, 1-(2,6-Difluorophenyl)ethylamine is investigated for its potential pharmacological properties. It is explored as a candidate for the development of new medications targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The 2,6-difluorophenyl group distinguishes this compound from analogs with alternative fluorine placements. For example:
- 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine (C₁₃H₁₈ClF₂N): Features 2,4-difluorophenyl substitution, which reduces steric hindrance compared to 2,6-difluoro analogs. This may enhance binding flexibility in receptor interactions .
Pharmacological Relevance
- Goxalapladib (C₄₀H₃₉F₅N₄O₃): A structurally complex analog containing a 2,3-difluorophenyl-ethyl group. This compound, used in atherosclerosis treatment, highlights the role of fluorinated ethylamine moieties in enhancing metabolic stability and target affinity .
- 6-(4-Aminophenyl)-1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine (CAS 839-927-8): Demonstrates how 2,6-difluorophenylmethyl groups are integrated into larger pharmacophores for improved pharmacokinetic profiles .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|
| 1-(2,6-Difluorophenyl)ethylamine | 171.19 g/mol | 2,6-difluorophenyl, methylamine | High lipophilicity due to fluorine | |
| 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine (HCl) | 261.74 g/mol | Cyclohexane ring, 2,6-difluorophenyl | Enhanced rigidity and solubility as HCl salt | |
| N-[(2,3-Difluorophenyl)methyl]cyclopentanamine | 225.25 g/mol | Cyclopentane, 2,3-difluorophenyl | Reduced steric bulk vs. cyclohexane |
Key Research Findings
- Bioavailability : Fluorine atoms at the 2,6-positions enhance metabolic stability by resisting oxidative degradation, a trait observed in related compounds like goxalapladib .
- Solubility : Hydrochloride salt forms (e.g., (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride) improve aqueous solubility, critical for formulation .
Biological Activity
1-(2,6-Difluorophenyl)ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C9H11F2N
- SMILES : CC(C1=C(C=CC=C1F)F)NC
- CAS Number : 926236-69-3
The compound features a difluorophenyl group attached to an ethylamine backbone, which is significant for its biological interactions.
The biological activity of 1-(2,6-Difluorophenyl)ethylamine is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Receptor Interaction : The compound may act on neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes, affecting cellular signaling pathways.
Antiviral Activity
Research has indicated that derivatives of compounds similar to 1-(2,6-Difluorophenyl)ethylamine exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against HIV-1 variants, suggesting potential applications in antiviral therapies .
Anticancer Properties
The compound has been evaluated for antiproliferative activity against various cancer cell lines. Notably, derivatives have shown significant cytotoxic effects on HeLa and MCF-7 cells, with some exhibiting low GI50 values (e.g., 0.022 μM against HeLa cells), indicating strong anticancer potential .
Case Studies
- HIV-1 Resistance : In a study investigating compounds against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications led to improved inhibitory activity. This suggests that 1-(2,6-Difluorophenyl)ethylamine could be a candidate for further development in antiviral therapies targeting resistant strains .
- Antiproliferative Activity : A series of rigidin-inspired compounds were tested for their ability to inhibit cancer cell proliferation. The introduction of specific substituents significantly enhanced their activity, demonstrating the importance of structural modifications in developing effective anticancer agents .
Comparative Analysis with Similar Compounds
A comparison table illustrating the biological activities of 1-(2,6-Difluorophenyl)ethylamine and its analogs is presented below:
| Compound Name | Activity Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| 1-(2,6-Difluorophenyl)ethylamine | Antiviral | TBD | Potential against HIV-1 variants |
| Rigidin-inspired derivative | Antiproliferative | 0.022 μM | Highly active against HeLa cells |
| 2-(2,6-difluorobenzyl)-4-nitrobenzimidazole | Anticancer | TBD | Intermediate for further modifications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
